Violanone
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Overview
Description
Violanone is an organic compound with the chemical formula C17H16O6. It is a yellow crystalline solid with aromatic properties. This compound is an isoflavanone compound, which means it belongs to the class of flavonoids.
Preparation Methods
Violanone can be synthesized through several methods. One common synthetic route involves the oxidation of aromatic ketones. The specific preparation method can be selected based on the experimental conditions .
Chemical Reactions Analysis
Violanone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: It can be reduced to form corresponding alcohols or other reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .
Scientific Research Applications
Violanone has several scientific research applications:
Mechanism of Action
Violanone exerts its effects through several mechanisms:
Inhibition of Tubulin Polymerization: this compound can inhibit the polymerization of tubulin, which is essential for cell division.
Larvicidal Activity: This compound exhibits larvicidal activity against Aedes aegypti by disrupting the development of larvae. The molecular targets and pathways involved in these mechanisms include microtubules and other cellular structures essential for cell division and development.
Comparison with Similar Compounds
Violanone is similar to other isoflavonoids such as:
- Sativanone (CAS#70561-31-8)
- 3’-O-Methylthis compound (CAS#56973-42-3)
- Dihydrodaidzein (CAS#17238-05-0)
- Daidzein (CAS#486-66-8)
- Formononetin (CAS#485-72-3) These compounds share structural similarities but differ in their functional groups and specific properties. This compound is unique due to its specific inhibitory effects on tubulin polymerization and its larvicidal activity .
Properties
Molecular Formula |
C17H16O6 |
---|---|
Molecular Weight |
316.30 g/mol |
IUPAC Name |
7-hydroxy-3-(3-hydroxy-2,4-dimethoxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C17H16O6/c1-21-13-6-5-10(17(22-2)16(13)20)12-8-23-14-7-9(18)3-4-11(14)15(12)19/h3-7,12,18,20H,8H2,1-2H3 |
InChI Key |
ILOKNKKFXJKHMB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2COC3=C(C2=O)C=CC(=C3)O)OC)O |
Origin of Product |
United States |
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